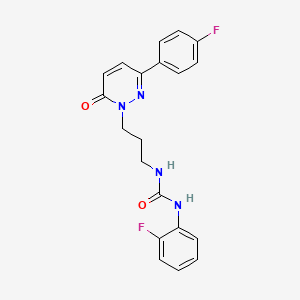1-(2-fluorophenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea
CAS No.: 1040672-17-0
Cat. No.: VC8437340
Molecular Formula: C20H18F2N4O2
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1040672-17-0 |
|---|---|
| Molecular Formula | C20H18F2N4O2 |
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | 1-(2-fluorophenyl)-3-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]urea |
| Standard InChI | InChI=1S/C20H18F2N4O2/c21-15-8-6-14(7-9-15)17-10-11-19(27)26(25-17)13-3-12-23-20(28)24-18-5-2-1-4-16(18)22/h1-2,4-11H,3,12-13H2,(H2,23,24,28) |
| Standard InChI Key | ZYFWJONDTIMMCR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F |
Introduction
Structural Overview
The chemical structure of this compound includes:
-
A urea backbone with two distinct substituents:
-
A 2-fluorophenyl group attached to one nitrogen atom.
-
A propyl chain linked to a pyridazinone derivative (3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl) attached to the other nitrogen atom.
-
-
The molecule features fluorinated aromatic rings, which are known for enhancing biological activity due to their electron-withdrawing properties.
Synthesis
The synthesis of such compounds typically involves:
-
Preparation of the pyridazinone intermediate:
-
Starting from a substituted hydrazine and an appropriate diketone or ester.
-
Cyclization under acidic or basic conditions forms the pyridazinone core.
-
-
Formation of the urea linkage:
-
Reacting the pyridazinone intermediate with an isocyanate or carbamoyl chloride derivative in the presence of a base.
-
-
Introduction of fluorophenyl groups:
-
Fluorinated aromatic rings are incorporated via substitution reactions using fluorobenzene derivatives.
-
These steps require careful control of reaction conditions to ensure high yields and purity.
Potential Applications
Urea derivatives with fluorinated aromatic groups have shown promise in various fields:
-
Medicinal Chemistry:
-
Urea-based compounds are often explored as enzyme inhibitors or receptor antagonists due to their ability to form hydrogen bonds and interact with active sites.
-
The fluorine atoms enhance lipophilicity and metabolic stability, making these compounds suitable for drug development.
-
-
Anticancer Activity:
-
Urease Inhibition:
Research Findings
-
Studies on related compounds indicate significant biological activity, such as anticancer and enzyme inhibition properties .
-
Fluorinated compounds often show enhanced binding affinity due to their electronic effects.
Spectroscopic Characterization
To confirm the structure of such compounds, common techniques include:
-
NMR Spectroscopy (1H and 13C): To identify chemical shifts corresponding to the aromatic protons, fluorine-substituted carbons, and the urea group.
-
Mass Spectrometry (HRMS): To verify the molecular weight and formula.
-
IR Spectroscopy: To detect characteristic urea (C=O stretch) and aromatic C-F bonds.
Computational Studies
Docking simulations can predict interactions with biological targets like enzymes or receptors. For instance, similar compounds have shown hydrogen bonding with active site residues in BRAF kinase .
Comparative Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume